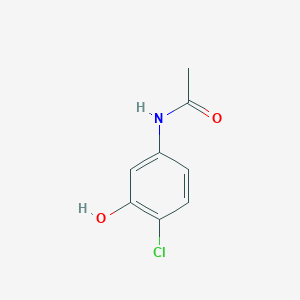

N-(4-Chloro-3-hydroxyphenyl)acetamide

Descripción general

Descripción

N-(4-Chloro-3-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is known for its applications in pharmaceutical research and as an impurity standard in the quality control of acetaminophen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-hydroxyphenyl)acetamide typically involves the acylation of 4-chloro-3-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{4-Chloro-3-hydroxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form N-(4-chloro-3-aminophenyl)acetamide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: N-(4-chloro-3-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

N-(4-Chloro-3-hydroxyphenyl)acetamide is utilized as a reference standard in the analysis of acetaminophen impurities. Its structural similarities to acetaminophen make it an essential tool for quality control in pharmaceutical formulations. The compound can undergo various reactions:

- Oxidation : Can lead to quinone derivatives.

- Reduction : Forms N-(4-chloro-3-aminophenyl)acetamide.

- Substitution : The chlorine atom can be replaced by other nucleophiles.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its potential as a new antibacterial agent.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with preliminary results indicating possible therapeutic benefits.

Medicine

The compound is being explored for its role in drug development:

- Analgesic Properties : As an analog of acetaminophen, it retains pain-relieving effects while potentially reducing hepatotoxicity, making it a candidate for safer analgesic formulations.

Industry

In industrial applications, this compound is used in quality control processes to ensure the purity and safety of acetaminophen products. Its role as an impurity standard aids in compliance with regulatory standards.

Case Studies

- Antibacterial Activity Against Klebsiella pneumoniae :

- Hepatotoxicity Reduction in Analgesics :

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)acetamide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity.

Comparación Con Compuestos Similares

N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

4-Chloroacetanilide: Lacks the hydroxyl group, resulting in different chemical properties and applications.

Acetaminophen (N-(4-hydroxyphenyl)acetamide): Lacks the chlorine atom, widely used as an analgesic and antipyretic.

Uniqueness: N-(4-Chloro-3-hydroxyphenyl)acetamide is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Actividad Biológica

N-(4-Chloro-3-hydroxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClNO2. The compound features a chloro group and a hydroxyphenyl moiety, which are significant for its biological activity. The presence of these functional groups influences its interaction with biological targets, enhancing its therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

- Analgesic Properties : Similar to paracetamol (acetaminophen), this compound exhibits analgesic effects without the hepatotoxicity associated with traditional analgesics. Studies indicate that it may act through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties. For instance, its structural analogs have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The chloro substitution appears to enhance the antibacterial potency compared to non-chlorinated analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Compound | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | This compound | 512 | Effective against K. pneumoniae |

| Analgesic | This compound | - | Comparable efficacy to acetaminophen without toxicity |

| Hemolytic Activity | This compound | 4-20% at 50-500 | Low hemolysis observed across blood types |

Case Studies

- Analgesic Efficacy : In a study comparing the analgesic effects of this compound with acetaminophen, it was found that the new compound provided similar pain relief without causing liver damage typically associated with high doses of acetaminophen. The study utilized a mouse model to evaluate liver function tests (LFTs), revealing significantly lower levels of liver enzymes in treated groups compared to those receiving acetaminophen .

- Antimicrobial Testing : A comparative analysis was conducted on various acetamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 512 µg/mL against K. pneumoniae, suggesting it is twice as potent as its non-chlorinated counterpart .

Propiedades

IUPAC Name |

N-(4-chloro-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNOLFNLHAULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556261 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28443-52-9 | |

| Record name | N-(4-Chloro-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.